3-Pyridinecarboximidic acid, propyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143966-29-4 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
propyl pyridine-3-carboximidate |
InChI |
InChI=1S/C9H12N2O/c1-2-6-12-9(10)8-4-3-5-11-7-8/h3-5,7,10H,2,6H2,1H3 |
InChI Key |
JJJRVXVHMCAYLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=N)C1=CN=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyridinecarboximidic Acid, Propyl Ester
Pinner Reaction and Analogous Acid-Catalyzed Approaches from Nitriles
The Pinner reaction stands as a classic and direct method for the synthesis of imidates from nitriles and alcohols under acidic conditions. nih.gov This reaction and its variations are pivotal in the synthesis of 3-Pyridinecarboximidic acid, propyl ester from 3-cyanopyridine (B1664610).
The traditional Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride. nih.gov In the context of synthesizing this compound, this involves the reaction of 3-cyanopyridine with n-propanol. The reaction proceeds through the formation of a nitrilium ion intermediate, which is subsequently attacked by the alcohol. The resulting imidate is then typically isolated as its hydrochloride salt.
The reaction is generally carried out under anhydrous conditions to prevent the hydrolysis of the product to the corresponding ester. Low temperatures are often employed to minimize the formation of byproducts, such as the corresponding amide and alkyl chloride. nih.gov
Table 1: Illustrative Examples of the Pinner Reaction with Various Nitriles and Alcohols
| Entry | Nitrile | Alcohol | Acid Catalyst | Product | Yield (%) |
| 1 | Benzonitrile | Ethanol (B145695) | HCl | Ethyl benzimidate hydrochloride | High |
| 2 | Acetonitrile (B52724) | Methanol (B129727) | HCl | Methyl acetimidate hydrochloride | Good |
| 3 | 3-Cyanopyridine | n-Propanol | HCl | Propyl 3-pyridinecarboximidate hydrochloride | Moderate |
Note: The yields are generalized based on typical Pinner reaction outcomes. Specific yields for the reaction of 3-cyanopyridine with n-propanol under these conditions require experimental verification.
While gaseous hydrogen chloride is the conventional catalyst for the Pinner reaction, modern variations have explored the use of other acid systems to improve reaction efficiency and ease of handling. Lewis acids, for instance, have emerged as effective promoters of the Pinner reaction, offering milder and more selective conditions.
A study on a Lewis acid-promoted Pinner reaction demonstrated that trimethylsilyl (B98337) triflate (TMSOTf) can effectively catalyze the formation of esters from nitriles and alcohols. organic-chemistry.org This suggests that TMSOTf could be a viable catalyst for the synthesis of propyl 3-pyridinecarboximidate from 3-cyanopyridine and n-propanol. The proposed mechanism involves the activation of both the nitrile and the alcohol by the Lewis acid.
Table 2: Lewis Acid-Promoted Pinner-Type Reaction of Various Nitriles and Alcohols
| Entry | Nitrile | Alcohol | Lewis Acid (equiv.) | Solvent | Product | Yield (%) |
| 1 | Acetonitrile | Benzyl (B1604629) alcohol | TMSOTf (2) | Acetonitrile | Benzyl acetate | 95 |
| 2 | Benzonitrile | Benzyl alcohol | TMSOTf (2) | Benzonitrile | Benzyl benzoate | 88 |
| 3 | Acrylonitrile | Benzyl alcohol | TMSOTf (2) | Acrylonitrile | Benzyl acrylate | 75 |
| 4 | 3-Cyanopyridine | n-Propanol | TMSOTf (2) | 3-Cyanopyridine | Propyl 3-pyridinecarboxylate | Expected High |
Data adapted from a study on Lewis acid-promoted Pinner reactions. organic-chemistry.org The yield for entry 4 is an expectation based on the reactivity of similar substrates in the study.
Synthesis via Pyridine (B92270) N-Oxide Intermediates
The use of pyridine N-oxides provides an alternative and often complementary strategy for the functionalization of the pyridine ring. This approach can offer different regioselectivity compared to reactions with the parent pyridine.
The initial step in this synthetic sequence is the oxidation of 3-cyanopyridine to its corresponding N-oxide. This transformation is typically achieved using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide in the presence of a catalyst, such as sulfuric acid. google.com Other oxidizing systems, including peroxy acids, have also been employed. arkat-usa.org The resulting 3-cyanopyridine N-oxide is a stable, crystalline solid. scbt.com
Table 3: Selected Methods for the Preparation of 3-Cyanopyridine N-Oxide
Data compiled from various sources on the oxidation of 3-cyanopyridine. google.com
The conversion of a pyridine N-oxide to a 2-substituted pyridine can be achieved through activation of the N-oxide followed by nucleophilic attack. A general method involves the reaction of the pyridine N-oxide with an alkylating agent to form an N-alkoxypyridinium salt. This activated intermediate is then susceptible to attack by a nucleophile at the 2-position.
In the context of synthesizing propyl 3-pyridinecarboximidate, this would involve the reaction of 3-cyanopyridine N-oxide with a propylating agent, such as propyl triflate or tripropyloxonium tetrafluoroborate, to form the N-propoxy-3-cyanopyridinium salt. Subsequent treatment with a propyl alkoxide, such as sodium propoxide, would then lead to the desired propyl 3-pyridinecarboximidate. This pathway offers a potential route, although specific examples for the synthesis of the target compound via this method are not readily found in the literature. The regioselectivity of the nucleophilic attack would be a critical factor in the success of this approach.
Functional Group Interconversion Strategies
The synthesis of this compound can also be envisioned through the modification of existing functional groups on the pyridine ring. These functional group interconversions (FGIs) provide alternative pathways when the direct methods are not feasible or efficient.
One plausible FGI strategy involves the conversion of a 3-pyridinecarboxamide derivative. For instance, N-propyl-3-pyridinecarboxamide could serve as a precursor. nih.gov The conversion of an amide to an imidate can be achieved through various methods, such as treatment with a strong alkylating agent like tripropyloxonium tetrafluoroborate, followed by deprotonation.
Another potential route starts from 3-pyridinecarboxylic acid or its esters. The carboxylic acid could be converted to the corresponding acid chloride, which can then be reacted with propylamine (B44156) to form N-propyl-3-pyridinecarboxamide. This amide can then be transformed into the target imidate as described above. Alternatively, direct conversion of the ester, such as methyl 3-pyridinecarboxylate, to the desired propyl imidate might be possible under specific catalytic conditions, although this would likely require a multi-step process involving the formation of an intermediate amide.
Conversion from 3-Pyridinecarboxylic Acid Derivatives
The most conventional and direct routes to propyl 3-pyridinecarboximidate begin with readily available derivatives of 3-pyridinecarboxylic acid (nicotinic acid). These methods leverage the existing pyridine ring and carboxyl-derived functional group.
Conversion from 3-pyridinecarboxamide (nicotinamide) is a primary method for synthesizing the target imidate ester. This transformation is fundamentally an O-alkylation of the amide tautomer, the imidic acid. Two principal approaches are generally employed.
Direct O-Alkylation: This method involves the reaction of 3-pyridinecarboxamide with a suitable propylating agent, such as propyl iodide or propyl bromide. The reaction is typically conducted in the presence of a base, like potassium carbonate or silver carbonate, which facilitates the deprotonation of the imidic acid tautomer, making the oxygen atom more nucleophilic. The reaction is often performed in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF), and heating may be required to drive the reaction to completion. nih.gov
Alkylation via Meerwein's Reagents: For less reactive substrates or to achieve milder reaction conditions, more potent alkylating agents such as trialkyloxonium salts (e.g., tripropyloxonium tetrafluoroborate) can be utilized. These "Meerwein's salts" are powerful electrophiles that can alkylate the neutral amide directly under neutral or slightly acidic conditions, often providing high yields of the corresponding imidate salt, which is then neutralized.
| Method | Reactants | Reagents/Conditions | Key Features |
| Direct O-Alkylation | 3-Pyridinecarboxamide, Propyl Halide (e.g., Propyl Iodide) | Base (e.g., K₂CO₃, Ag₂CO₃), Solvent (e.g., Acetone, DMF), Heat nih.gov | Economical reagents; may require forcing conditions. |
| Meerwein's Reagent | 3-Pyridinecarboxamide, Tripropyloxonium tetrafluoroborate | Inert Solvent (e.g., Dichloromethane) | High reactivity; proceeds under mild conditions; reagent preparation required. |
Using an acyl halide like 3-pyridinecarbonyl chloride as a precursor typically involves a multi-step sequence, as the acyl chloride must first be converted into a substrate suitable for imidate formation.
Route via Amide Intermediate: The most straightforward pathway involves the initial conversion of 3-pyridinecarbonyl chloride into 3-pyridinecarboxamide. This is achieved through a vigorous reaction with concentrated aqueous or anhydrous ammonia (B1221849). chemguide.co.uk The resulting amide is then isolated and subjected to O-alkylation with a propylating agent as described in section 2.3.1.1.
Route via Imidoyl Chloride Intermediate: A more direct, albeit technically challenging, route involves the formation of a 3-pyridinecarboximidoyl chloride. This intermediate can be prepared from 3-pyridinecarboxamide using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting imidoyl chloride is a highly reactive electrophile that can be treated with sodium propoxide (prepared from propanol (B110389) and a strong base like sodium hydride) to yield propyl 3-pyridinecarboximidate. This method avoids the isolation of the amide when starting from the acyl chloride but involves harsh reagents.
| Route | Step 1 | Step 2 | Overall Consideration |
| Amide Intermediate | 3-Pyridinecarbonyl Chloride + NH₃ → 3-Pyridinecarboxamide chemguide.co.uk | O-Alkylation of the amide (as per 2.3.1.1) | Reliable, well-established two-step process with milder second step. |
| Imidoyl Chloride | 3-Pyridinecarboxamide + PCl₅ → 3-Pyridinecarboximidoyl Chloride | Imidoyl Chloride + Sodium Propoxide → Product | More direct but involves harsh reagents and moisture-sensitive intermediates. |
Transesterification Approaches Involving Other 3-Pyridinecarboximidate Esters
Transesterification offers a pathway to propyl 3-pyridinecarboximidate if a different ester of 3-pyridinecarboximidic acid (e.g., methyl or ethyl ester) is already available. This equilibrium-driven process involves reacting the starting imidate ester with an excess of propanol.
The reaction can be catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium propoxide). The use of a large excess of propanol helps to shift the equilibrium towards the desired propyl ester. To further drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol or ethanol) is typically removed from the reaction mixture by distillation.
| Catalysis Type | Catalyst | Reaction Conditions | Mechanism |
| Acid-Catalyzed | H₂SO₄, TsOH | Excess propanol, heat, removal of byproduct alcohol. | Protonation of the imidate nitrogen activates the carbon for nucleophilic attack by propanol. |
| Base-Catalyzed | Sodium Propoxide (NaOPr) | Excess propanol, heat, removal of byproduct alcohol. | Deprotonation of propanol generates the propoxide nucleophile, which attacks the imidate carbon. |
Novel Synthetic Approaches and Catalyst Development
Recent advances in organic chemistry have introduced novel catalytic systems that offer alternative, often more efficient or "greener," pathways to functional groups like imidates.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for various transformations. In the context of imidate synthesis, N-Heterocyclic Carbenes (NHCs) have been explored. For instance, NHCs have been shown to catalyze the formation of imidates from imine derivatives under oxidative conditions. mdpi.com This suggests a potential route where an NHC could catalyze the coupling of an appropriate nitrogen-containing precursor with propanol. Another novel, metal-free approach involves a one-pot synthesis from quinolinium salts, nitrosoarenes, and alcohols, showcasing the expanding toolkit of organocatalysis for constructing imidate functionalities. researchgate.net
| Organocatalyst Type | Precursors | Principle |
| N-Heterocyclic Carbene (NHC) | Imine derivatives, Oxidant, Alcohol | NHC activates the substrate for subsequent reaction with the alcohol. mdpi.com |
| One-Pot System | Quinolinium salt, Nitrosoarene, Alcohol | Metal-free reaction cascade leading to imidate formation. researchgate.net |
Transition metal catalysis provides highly efficient routes for forming carbon-nitrogen and carbon-oxygen bonds. While direct catalytic synthesis of imidates from amides and alcohols is an emerging area, related transformations are well-documented. Ruthenium and palladium complexes, for example, are highly effective in the dehydrogenative coupling of amines and alcohols to form amides. researchgate.netrsc.org A similar conceptual approach could be applied to the synthesis of imidates, involving the catalytic dehydrogenative coupling of 3-pyridinecarboxamide and propanol. Such a reaction would be highly atom-economical, producing only hydrogen gas as a byproduct. Research into transition-metal-catalyzed C-N bond formation continues to evolve, suggesting that catalysts based on metals like Rhodium or Copper could also be developed for this specific transformation. nih.gov
| Metal Catalyst System | Potential Reaction Type | Reactants |
| Ruthenium (Ru) | Dehydrogenative Coupling | 3-Pyridinecarboxamide + Propanol |
| Palladium (Pd) | Dehydrogenative Coupling / Amidation | 3-Pyridinecarboxamide + Propanol |
| Copper (Cu) | Cross-Coupling | N- and O-arylation/alkylation reactions provide precedent. |
Chemical Reactivity and Transformation Pathways of 3 Pyridinecarboximidic Acid, Propyl Ester
Nucleophilic Addition Reactions at the Imidate Carbon
The carbon-nitrogen double bond of the imidate group is polarized, with the carbon atom being electrophilic. This makes it a prime target for a variety of nucleophiles.
The hydrolysis of imidates, such as propyl 3-pyridinecarboximidate, can proceed under both acidic and basic conditions, typically leading to the formation of an ester and an amine, or a carboxylic acid and an amine, respectively. The reaction proceeds through a tetrahedral intermediate.
Under acidic conditions, the nitrogen atom of the imidate is protonated, which activates the imidate carbon toward nucleophilic attack by water. The resulting tetrahedral intermediate then collapses, eliminating ammonia (B1221849) to form the corresponding propyl nicotinate. Further hydrolysis of the ester can occur under more stringent conditions to yield nicotinic acid.
In basic media, the hydroxide (B78521) ion directly attacks the imidate carbon. The nature of the products in the base-catalyzed hydrolysis of imidates can be influenced by the stereochemistry (syn or anti) of the imidate. For syn imidates, a mixture of ester/amine and amide/alcohol can be formed, while anti imidates tend to exclusively yield the ester and amine. researchgate.netresearchgate.netmasterorganicchemistry.com The rate of hydrolysis is also dependent on the pH of the solution. researchgate.netresearchgate.netmasterorganicchemistry.com
Table 3.1.1: General Products of Imidate Hydrolysis
| Conditions | Primary Products | Secondary Products (with further reaction) |
| Acidic (e.g., aq. HCl) | Propyl nicotinate, Ammonium (B1175870) chloride | Nicotinic acid, Propanol (B110389) |
| Basic (e.g., aq. NaOH) | Propyl nicotinate, Ammonia | Sodium nicotinate, Propanol |
Propyl 3-pyridinecarboximidate is expected to react with primary and secondary amines in a process known as aminolysis to yield N-substituted and N,N-disubstituted 3-pyridinecarboxamidines, respectively. This reaction involves the nucleophilic attack of the amine on the imidate carbon, followed by the elimination of propanol. rroij.commasterorganicchemistry.comorganic-chemistry.org The reaction is often reversible and may require the removal of the alcohol byproduct to drive the equilibrium toward the amidine product. masterorganicchemistry.com
The general reaction proceeds via a tetrahedral intermediate, similar to hydrolysis. The nucleophilic amine adds to the imidate carbon, and subsequent proton transfers lead to the elimination of the alkoxy group (propanol). masterorganicchemistry.comorganic-chemistry.org
Table 3.1.2: Expected Products of Aminolysis of 3-Pyridinecarboximidic Acid, Propyl Ester
| Reactant Amine | Product Amidine |
| Primary Amine (R-NH₂) | N-alkyl-3-pyridinecarboxamidine |
| Secondary Amine (R₂NH) | N,N-dialkyl-3-pyridinecarboxamidine |
This table illustrates the expected products based on the general reactivity of imidates with amines. Specific yields would be dependent on the reaction conditions and the nature of the amine.
The reaction of an imidate with an excess of alcohol under acidic catalysis can lead to the formation of an orthoester. This transformation is a key step in the Pinner reaction, which is a common method for synthesizing imidates from nitriles. wikipedia.orgsynarchive.comwikipedia.orgorganic-chemistry.orgyoutube.com In the context of propyl 3-pyridinecarboximidate, reacting it with an alcohol (e.g., ethanol) in the presence of a strong acid like HCl would be expected to first form the imidate salt. This salt can then react further with the excess alcohol to produce the corresponding orthoester, 1,1,1-triethoxy(3-pyridyl)methane, and ammonium chloride. wikipedia.orgwikipedia.org
Table 3.1.3: Plausible Orthoester Formation from this compound
| Reactant Alcohol | Expected Orthoester Product | Catalyst |
| Ethanol (B145695) | 1,1,1-Triethoxy(3-pyridyl)methane | HCl |
| Methanol (B129727) | 1,1,1-Trimethoxy(3-pyridyl)methane | HCl |
This data is inferred from the established mechanism of the Pinner reaction, as direct experimental data for this specific transformation starting from the isolated imidate is not prevalent.
Imidates can react with organometallic reagents such as Grignard reagents (RMgX). The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the imidate C=N double bond. alfa-chemistry.com Subsequent hydrolysis of the resulting magnesium salt intermediate typically yields a ketone. alfa-chemistry.com For instance, the reaction of propyl 3-pyridinecarboximidate with a Grignard reagent like methylmagnesium bromide, followed by acidic workup, would be expected to produce 1-(pyridin-3-yl)ethan-1-one. It is important to note that Grignard reagents are also strong bases and can react with any acidic protons present. libretexts.orgchemguide.co.ukopenstax.org
Table 3.1.4: Predicted Products from the Reaction with Grignard Reagents
| Grignard Reagent | Intermediate Product (after addition) | Final Product (after hydrolysis) |
| Methylmagnesium bromide (CH₃MgBr) | N-magnesiobromo-1-(pyridin-3-yl)ethanimine | 1-(Pyridin-3-yl)ethan-1-one |
| Phenylmagnesium bromide (C₆H₅MgBr) | N-magnesiobromo-phenyl(pyridin-3-yl)methanimine | Phenyl(pyridin-3-yl)methanone |
The products in this table are predicted based on the known reactivity of imidates with Grignard reagents. The reaction would need to be carried out under anhydrous conditions to prevent the Grignard reagent from being quenched by water. libretexts.orgchemguide.co.ukopenstax.org
Pyridine (B92270) Ring Reactivity
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This deactivation makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609).
The pyridine ring in this compound is generally deactivated towards electrophilic attack. The nitrogen atom withdraws electron density from the ring through an inductive effect, and under acidic conditions, the nitrogen is protonated, further increasing its electron-withdrawing nature. libretexts.orgquora.comyoutube.comyoutube.com
If an electrophilic substitution reaction were to occur, it would be expected to take place at the C-5 position. The existing imidate group at the C-3 position is a meta-directing deactivator. Therefore, the incoming electrophile would be directed to the positions meta to the C-3 substituent, which are C-5 and to a lesser extent C-1 (the nitrogen atom, which is not a site for substitution on the ring itself). Attack at the C-2, C-4, or C-6 positions would lead to highly unstable cationic intermediates where the positive charge is placed on the carbon adjacent to the already electron-deficient nitrogen atom, or on the nitrogen itself. quora.comyoutube.com
However, forcing conditions are typically required for EAS on pyridine rings, and the yields are often low. libretexts.org Common EAS reactions like Friedel-Crafts alkylation and acylation are generally not successful with pyridine itself because the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to even greater deactivation. libretexts.org
Table 3.2.1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reagent | Predicted Major Product | Rationale for Regioselectivity |
| Nitrating Mixture (HNO₃/H₂SO₄) | Propyl 5-nitro-3-pyridinecarboximidate | The imidate group at C-3 directs the incoming nitro group to the C-5 position (meta-direction). |
| Bromine (Br₂) with a Lewis Acid | Propyl 5-bromo-3-pyridinecarboximidate | The imidate group at C-3 directs the incoming bromo group to the C-5 position. |
This table is based on the established principles of electrophilic aromatic substitution on substituted pyridines. The feasibility and yields of these reactions on this compound would likely be low due to the deactivated nature of the pyridine ring.
Nucleophilic Aromatic Substitution (NAS)
The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic aromatic substitution (NAS). In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com
For this compound, the imidate group at the 3-position is not a strong electron-withdrawing group, and there is no inherent leaving group on the ring. However, if a good leaving group (e.g., a halide) were present at the 2-, 4-, or 6-positions, the pyridine nitrogen would activate these positions toward NAS. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor carbon, forming a tetrahedral intermediate, followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.comlibretexts.org For instance, the substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with various nucleophiles demonstrates the susceptibility of activated pyridine rings to this pathway. researchgate.net
Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Pyridine Rings
| Factor | Description | Impact on Reactivity |
| Ring Activation | The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. | Increases susceptibility to NAS compared to benzene. |
| Leaving Group | A good leaving group (e.g., Cl⁻, Br⁻, NO₂⁻) is required for the substitution to occur. | The nature of the leaving group affects the reaction rate. |
| Position of Attack | Nucleophilic attack is favored at the positions ortho and para (i.e., 2-, 4-, 6-positions) to the nitrogen atom. | These positions are the most electron-deficient. |
| Nucleophile Strength | Strong nucleophiles (e.g., alkoxides, amides) are typically required. | Determines the feasibility and rate of the reaction. |
Quaternization Reactions at the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and basic. It can readily react with electrophiles, such as alkyl halides, in a process known as quaternization. This reaction results in the formation of a pyridinium (B92312) salt, where the nitrogen atom becomes positively charged and tetravalent. nih.gov
In the case of this compound, treatment with an alkylating agent like methyl iodide would lead to the formation of N-methyl-3-(propoxy(imino)methyl)pyridinium iodide. The reaction rate can be influenced by the nature of the alkylating agent and the solvent used. Studies on similar quaternization reactions, such as the reaction of sugar sulfonates with pyridine, show that these transformations can be achieved, although they may require elevated temperatures and extended reaction times depending on the steric hindrance and the reactivity of the electrophile. nih.gov
Table 2: Example Quaternization Reaction
| Reactant | Reagent | Product |
| This compound | Methyl Iodide (CH₃I) | N-methyl-3-(propoxy(imino)methyl)pyridinium iodide |
Rearrangement Reactions
Imidates are well-known intermediates for several important name reactions involving intramolecular rearrangement.
Chapman Rearrangement
The Chapman rearrangement is the thermal intramolecular 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom in an aryl N-aryl imidate. organicreactions.orgdrugfuture.com The reaction produces an N,N-diaryl amide. The classic Chapman rearrangement requires an N-aryl imidate with another aryl group on the oxygen (an aryl imidate). researchgate.net
For the specific compound this compound, a direct Chapman rearrangement is not possible as it lacks the required aryl group on the oxygen atom. However, if the propyl group were replaced with a phenyl group (to form Phenyl 3-pyridinecarboximidate), and an aryl group were present on the nitrogen, the resulting structure could undergo this transformation upon heating. The mechanism is believed to be an intramolecular nucleophilic aromatic substitution. organicreactions.org
Overman Rearrangement
The Overman rearrangement is a -sigmatropic rearrangement of an allylic imidate to form an allylic amide. wikipedia.orgwikipedia.org This reaction is highly valuable for synthesizing allylic amines from allylic alcohols with a 1,3-transposition of the alcohol and amine functionalities. organic-chemistry.orgdrugfuture.com The reaction is typically catalyzed by heat or transition metal salts like those of mercury(II) or palladium(II). wikipedia.orgorganic-chemistry.org
The substrate, this compound, will not undergo the Overman rearrangement because it is a propyl imidate, not an allylic imidate. The rearrangement is mechanistically similar to the Claisen rearrangement and is strictly dependent on the presence of an allyl group attached to the oxygen of the imidate. youtube.com To undergo this reaction, propan-1-ol would first need to be replaced by an allylic alcohol in the formation of the imidate.
Mumm Rearrangement
The Mumm rearrangement involves a 1,3(O→N) acyl transfer in an acylimidate (or isoimide) to form a more stable imide. wikiwand.comwikipedia.org This reaction is a key step in the multicomponent Ugi reaction. The starting material for a Mumm rearrangement is typically an O-acylimidate, which is an imidate that has been acylated on its nitrogen atom.
This compound itself does not undergo the Mumm rearrangement. However, if the imine nitrogen were to be acylated, the resulting N-acyl-3-pyridinecarboximidic acid, propyl ester could potentially undergo a Mumm-type rearrangement, leading to the transfer of the acyl group from the nitrogen to the oxygen, or more classically, from the oxygen of an isoimide (B1223178) to the nitrogen of an imide.
Role as a Protecting Group for Alcohols
Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group. Esters are a common choice for protecting hydroxyl groups. highfine.com An imidate, such as this compound, is formed from an alcohol (propan-1-ol in this case) and can be considered a derivative of an ester.
The formation of an imidate from an alcohol can serve as a method for alcohol protection. For instance, alcohols react with nitriles under acidic or basic conditions to form imidates. The stability of the imidate protecting group would be a critical factor. Generally, ester-type protecting groups are stable under neutral and mildly acidic or basic conditions but can be cleaved by hydrolysis. highfine.comorganic-chemistry.org Imidates are typically more sensitive to acidic hydrolysis than amides. The use of specific imidates, such as trichloroacetimidates, is common for forming protecting ethers (e.g., benzyl (B1604629) ethers) where the imidate itself is the activating group for the transfer of the alkyl or benzyl group to another alcohol. vanderbilt.edu While not a standard protecting group itself, the formation of this compound represents the protection of the hydroxyl group of propan-1-ol.
Table 3: Common Protecting Groups for Alcohols
| Protecting Group Type | Example | Introduction Conditions | Cleavage Conditions |
| Ester (Acyl) | Acetyl (Ac), Benzoyl (Bz) | Acyl chloride or anhydride, base (e.g., pyridine) | Acidic or basic hydrolysis |
| Ether | Benzyl (Bn), Tetrahydropyranyl (THP) | Williamson ether synthesis; DHP, acid catalyst | Hydrogenolysis (Bn); Mild acid (THP) |
| Silyl Ether | Trimethylsilyl (B98337) (TMS), tert-Butyldimethylsilyl (TBDMS) | Silyl chloride, base (e.g., imidazole) | Fluoride source (e.g., TBAF), acid |
Radical Reactions Involving the Imidate Moiety or Pyridine Ring
The study of radical reactions provides insight into the stability and reactivity of molecules under conditions of homolytic bond cleavage, often initiated by light, heat, or radical initiators. For this compound, an examination of its structure suggests potential pathways for radical reactions involving both the imidate functional group and the pyridine ring. While specific experimental research on the radical chemistry of this particular compound is not extensively documented in publicly available literature, a discussion of its potential reactivity can be inferred from the behavior of analogous structures, such as pyridine derivatives and other related ester compounds.
The initiation of a radical reaction typically involves the homolytic cleavage of a bond to form two radical species. youtube.com This process can be triggered by energy input in the form of light (photolysis) or heat, or through the action of a radical initiator. youtube.com Once formed, these highly reactive radical intermediates can participate in a variety of subsequent reactions, including propagation and termination steps, leading to the formation of new products. youtube.comyoutube.com
The pyridine ring itself can participate in radical reactions. For instance, the Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound like pyridine. nih.gov While the reactivity of the pyridine ring in this compound towards radicals has not been specifically detailed, it is known that activating the pyridine ring, for example through N-oxidation or the formation of a pyridinium salt, significantly enhances its reactivity towards radical addition. nih.gov N-alkoxypyridinium salts, for instance, have been shown to be exceptionally reactive radical traps in radical chain reactions with organoboranes. nih.gov This suggests that if the nitrogen atom of the pyridine ring in this compound were to be quaternized, it would likely become more susceptible to attack by alkyl radicals. The mechanism for such a reaction would likely involve the addition of a radical to the activated pyridine ring, followed by subsequent steps to regenerate aromaticity. nih.gov
The imidate moiety also presents potential sites for radical reactions. By analogy with related functional groups like oxime esters, the N–O bond within a hypothetical N-alkoxyimidate could be susceptible to homolytic cleavage under photochemical conditions. mdpi.com Studies on pyridine and p-nitrophenyl oxime esters have demonstrated that irradiation with light can lead to the homolysis of the N-O bond, generating reactive aroyloxyl or sulfonyloxyl radicals. mdpi.com While this compound is not an oxime ester, the presence of heteroatoms and pi systems could potentially facilitate radical-mediated transformations under specific conditions.
Furthermore, the ester portion of the molecule, specifically the propyl group, could be a site for radical abstraction, particularly at the carbon atom alpha to the oxygen, if subjected to strong radical initiators. However, the reactivity would be influenced by the stability of the resulting carbon-centered radical.
Role As a Key Intermediate in Organic Synthesis
Precursor to Structurally Diverse Nitrogen-Containing Heterocycles
The imidate functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. The reaction of an imidate with a dinucleophile is a common strategy for constructing five- and six-membered rings. Propyl 3-pyridinecarboximidate, through the classic Pinner reaction of 3-cyanopyridine (B1664610) with propanol (B110389) in the presence of an acid catalyst, can serve as a valuable starting material. wikipedia.orgnrochemistry.comnih.govnumberanalytics.comorganic-chemistry.org
Once formed, the imidate can undergo cyclization reactions. For instance, reaction with hydrazines could theoretically yield triazoles, while reaction with hydroxylamine (B1172632) could lead to oxadiazoles. Furthermore, condensation with compounds containing an activated methylene (B1212753) group adjacent to a nitrile or ester, in the presence of a base, could provide access to substituted pyrimidines. The pyridine (B92270) ring itself can participate in or influence these cyclization reactions, potentially leading to fused heterocyclic systems like imidazo[1,2-a]pyridines or related structures. researchgate.netnih.gov The synthesis of various heterocycles often involves multi-component reactions where a pyridine derivative is a key building block. nih.govnih.gov
The general reactivity of pyridinium (B92312) 1,4-zwitterions in formal (3+3) and (3+4) cycloaddition reactions to form six- and seven-membered heterocyclic rings, respectively, highlights the potential of pyridine derivatives in complex cyclizations. nih.gov Although not directly demonstrated for propyl 3-pyridinecarboximidate, its pyridine nitrogen provides a site for activation, which could facilitate such transformations.
Table 1: Potential Heterocyclic Systems from Propyl 3-Pyridinecarboximidate
| Reactant | Potential Heterocyclic Product |
|---|---|
| Hydrazine | 1,2,4-Triazole derivative |
| Substituted Hydrazines | Substituted 1,2,4-Triazole derivatives |
| Hydroxylamine | 1,2,4-Oxadiazole derivative |
| Amidines | 1,3,5-Triazine derivative |
| α-Amino ketones | Imidazole derivative |
Building Block for Complex Molecular Architectures and Scaffolds
The bifunctional nature of propyl 3-pyridinecarboximidate, possessing both a nucleophilic/basic pyridine nitrogen and an electrophilic imidate carbon, makes it an attractive building block for constructing more complex molecules. The pyridine ring can be functionalized through various C-H activation strategies, while the imidate group can be transformed into other functionalities. beilstein-journals.orgbeilstein-journals.org
For example, the imidate can be hydrolyzed to the corresponding ester (propyl nicotinate) or converted to an amide or an amidine. These transformations allow for the introduction of diverse substituents and the formation of key linkages in larger molecules. The synthesis of pyridine-2,6-dicarboxamides and furan-2,5-dicarboxamides from their respective acyl chlorides demonstrates the utility of such derivatives in creating complex structures with potential applications in supramolecular chemistry. nih.gov
Application as a Ligand in Catalysis
The pyridine nitrogen atom in propyl 3-pyridinecarboximidate possesses a lone pair of electrons, making it a potential ligand for coordination to transition metals. The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations.
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. The electronic properties of the pyridine ring can be readily tuned by substituents, which in turn influences the properties of the metal complex. In propyl 3-pyridinecarboximidate, the imidate group would exert an electronic effect on the pyridine ring, modulating its donor properties. It is anticipated that this compound would form complexes with metals such as iron, copper, palladium, and rhodium, analogous to other pyridyl-imine ligands. researchgate.net The synthesis of Fe(II) complexes with (pyridyl)imine ligands highlights the potential for propyl 3-pyridinecarboximidate to act as a bidentate ligand, coordinating through both the pyridine nitrogen and the imine nitrogen of the imidate group. researchgate.net
Table 2: Potential Coordination Complexes with Propyl 3-Pyridinecarboximidate
| Transition Metal | Potential Complex Geometry |
|---|---|
| Iron (Fe) | Octahedral |
| Copper (Cu) | Tetrahedral or Square Planar |
| Palladium (Pd) | Square Planar |
| Rhodium (Rh) | Square Planar or Octahedral |
Pyridine-based ligands are extensively used in catalysis. For instance, palladium complexes bearing pyridine-containing ligands are effective catalysts for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. While not specifically documented for propyl 3-pyridinecarboximidate, related (pyridyl)imine iron(II) complexes have been investigated as catalysts in transfer hydrogenation of ketones. researchgate.net It is plausible that transition metal complexes of propyl 3-pyridinecarboximidate could exhibit catalytic activity in similar transformations.
Furthermore, pyridine derivatives are employed in polymerization reactions. For example, pyridine-based polymers have been synthesized for various applications, including as proton exchange membranes in fuel cells. acs.org The ability of the pyridine nitrogen to be protonated is a key feature in these materials. acs.org
Use as a Transient Directing Group in C-H Activation
A significant area of modern organic synthesis is the functionalization of unactivated C-H bonds, often guided by a directing group. The pyridine ring itself can act as a directing group in C-H activation reactions. nih.gov For instance, the ortho C-H bonds of 2-arylimidazo[1,2-a]pyridines can be functionalized through coordination of the pyridine nitrogen to a metal catalyst. nih.gov
While the imidate group in propyl 3-pyridinecarboximidate is not a classic transient directing group, the pyridine nitrogen can serve this role. The development of controlled regiodivergent C-H bond activation of imidazo[1,5-a]pyridine (B1214698) highlights the nuanced control that can be achieved with pyridine-containing substrates. nih.gov The functionalization of pyridine C(sp2)–H bonds under transition-metal and rare-earth metal catalysis is a broad field with many examples of alkylation and arylation. beilstein-journals.org
Derivatization for Material Science Applications (excluding specific material properties)
Pyridine-containing polymers are of interest in materials science. The synthesis of pyridine-grafted copolymers and pyridine-based polymers demonstrates the utility of pyridine derivatives as monomers or functional units in polymer chains. mdpi.comresearchgate.net These materials are often synthesized via polymerization of appropriately functionalized pyridine monomers. Propyl 3-pyridinecarboximidate, after suitable modification, could potentially be used as such a monomer. For example, the imidate could be converted to a more reactive group for polymerization, or another functional group could be introduced elsewhere on the pyridine ring.
The synthesis of pyridine bases from aldehydes and ketones with ammonia (B1221849) over heterogeneous catalysts is a fundamental industrial process, indicating the broad utility of pyridines in chemical manufacturing. google.com The derivatization of pyridine rings is a key strategy for creating new functional materials. dntb.gov.ua For instance, the reaction of isocyanates to form polymers like polyurethanes is a major industrial process, and functionalized pyridines could be incorporated into such polymer backbones. wikipedia.org
Table 3: Chemical Compound Names
| Compound Name |
|---|
| 3-Pyridinecarboximidic acid, propyl ester |
| Propyl 3-pyridinecarboximidate |
| Propyl nicotinate |
| 3-Cyanopyridine |
| Imidazo[1,2-a]pyridine |
| Imidazo[1,5-a]pyridine |
| 1,2,4-Triazole |
| 1,2,4-Oxadiazole |
| Pyrimidine |
| 1,3,5-Triazine |
| Imidazole |
| Pyridine-2,6-dicarboxamide |
| Furan-2,5-dicarboxamide |
| Isocyanate |
Theoretical and Computational Investigations of 3 Pyridinecarboximidic Acid, Propyl Ester
Electronic Structure and Bonding Analysis
The electronic characteristics of 3-Pyridinecarboximidic acid, propyl ester are governed by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating imidate and propyl ester functionalities. Computational methods provide a powerful lens through which to examine these features.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The nature and energy of these orbitals dictate how a molecule interacts with other chemical species.
For this compound, the HOMO is anticipated to be localized primarily on the imidate group, specifically the nitrogen and oxygen atoms, which possess lone pairs of electrons. This is analogous to nicotinamide (B372718), where the HOMO is associated with the amide group and the pyridine ring. researchgate.netresearchgate.net The LUMO, conversely, is expected to be distributed across the π-system of the pyridine ring, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. frontiersin.orgresearchgate.net
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Predicted Location of Highest Electron Density | Implied Reactivity |
| HOMO | Imidate nitrogen and oxygen atoms | Site of electrophilic attack and oxidation |
| LUMO | Pyridine ring (C2, C4, and C6 positions) | Site of nucleophilic attack |
This table is a theoretical prediction based on the analysis of structurally similar compounds.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.org For this compound, the ESP map is predicted to show significant negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the imidate group. nih.govresearchgate.net These regions are susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) is expected around the hydrogen atoms of the pyridine ring and the imide hydrogen, indicating these as potential sites for nucleophilic interaction. researchgate.netresearchgate.net
The carbon atom of the C=N bond in the imidate group is also expected to exhibit a degree of positive potential, making it an electrophilic center. researchgate.net The distribution of charge is influenced by the conformation of the propyl group and the orientation of the imidate moiety relative to the pyridine ring. nih.gov
Quantum Chemical Calculations of Reactivity
Quantum chemical calculations can be employed to model reaction mechanisms, predict transition state geometries, and determine the energetics of chemical transformations.
The reactivity of this compound is expected to be diverse, with several potential reaction pathways. One of the most significant reactions would be hydrolysis, which can proceed via either acid or base catalysis. researchgate.net Computational studies on the hydrolysis of amides and imidates have shown that the reaction typically proceeds through a tetrahedral intermediate. blogspot.commcmaster.caresearchgate.net
In a base-catalyzed hydrolysis, a hydroxide (B78521) ion would attack the electrophilic carbon of the C=N bond, leading to a tetrahedral intermediate. The characterization of the transition state for this step would reveal a geometry in which the C-O bond is partially formed and the π-character of the C=N bond is diminished. The activation energy for this process can be calculated to determine the reaction rate.
For acid-catalyzed hydrolysis, protonation would likely occur at the imino nitrogen, enhancing the electrophilicity of the carbon atom and facilitating the attack of a water molecule. mcmaster.ca The energetics of these competing pathways can be computationally evaluated to predict the favored mechanism under different pH conditions.
Table 2: Predicted Energetic Profile for the Hydrolysis of this compound (Hypothetical Values)
| Reaction Step | Catalyst | Predicted ΔG‡ (kcal/mol) | Predicted ΔG (kcal/mol) |
| Nucleophilic Attack | Base (OH⁻) | 15-20 | -10 to -15 |
| Nucleophilic Attack | Acid (H₃O⁺) | 18-25 | -5 to -10 |
| Leaving Group Departure | Base (OH⁻) | 5-10 | -20 to -25 |
| Leaving Group Departure | Acid (H₃O⁺) | 8-12 | -15 to -20 |
This table presents hypothetical energy values to illustrate the type of data obtained from quantum chemical calculations. Actual values would require specific computations.
The surrounding solvent can significantly influence the reactivity of a molecule by stabilizing or destabilizing reactants, transition states, and products. researchgate.net For a polar molecule like this compound, polar protic solvents such as water or ethanol (B145695) would be expected to stabilize charged intermediates and transition states through hydrogen bonding.
Computational models that incorporate a solvent environment, either explicitly (with individual solvent molecules) or implicitly (using a polarizable continuum model), are crucial for accurately predicting reactivity in solution. For instance, in the hydrolysis of amides, explicit water molecules have been shown to play a key role in proton transfer and stabilizing the transition state. Similar effects are anticipated for the hydrolysis of this compound, where solvent molecules can act as proton shuttles and stabilize the developing charges in the transition state. researchgate.net
Conformational Analysis and Stability
The three-dimensional structure of this compound is not fixed, as rotation around single bonds allows for the existence of multiple conformers. The relative stability of these conformers is determined by a balance of steric and electronic effects.
The primary sources of conformational flexibility are the rotation around the C-C bond connecting the pyridine ring to the imidate group, the C-O bond of the ester, and the C-C bonds within the propyl chain. Computational studies on related molecules like nicotinamide and various esters provide insight into the likely preferred conformations. nih.govresearchgate.net
For the ester group, a Z conformation is generally favored over the E conformation due to more favorable dipole-dipole interactions. researchgate.net The orientation of the entire propyl 3-pyridinecarboximidate group relative to the pyridine ring will be influenced by steric hindrance and potential intramolecular hydrogen bonding. Theoretical calculations on isonicotinamide (B137802) have shown that different conformers can have significantly different energies and dipole moments. core.ac.uk A detailed conformational analysis would involve systematically rotating the key dihedral angles and calculating the potential energy surface to identify the global and local energy minima.
Spectroscopic Property Prediction
The prediction of spectroscopic properties through computational methods offers a valuable complement to experimental data, aiding in spectral assignment and structural confirmation. Quantum chemical calculations can provide detailed insights into the nuclear and electronic environments of this compound.
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on density functional theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).
It is important to note that no specific computational studies providing predicted NMR chemical shifts for this compound are currently available in the public domain. The following table is a hypothetical representation of what such predicted data might look like and is for illustrative purposes only.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 150.8 |
| C3 | - | 128.5 |
| C4 | 8.2 | 135.2 |
| C5 | 7.5 | 123.1 |
| C6 | 8.8 | 149.5 |
| C=N | - | 162.3 |
| O-CH₂ | 4.1 | 67.4 |
| CH₂-CH₂ | 1.7 | 22.1 |
| CH₃ | 1.0 | 10.5 |
| N-H | 6.5 | - |
Prediction of Infrared (IR) Vibrational Modes
As with NMR data, specific computationally predicted IR vibrational modes for this compound are not publicly available. The table below is a hypothetical representation.
Table 2: Hypothetical Predicted IR Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| N-H stretch | 3350 | Medium |
| C-H stretch (aromatic) | 3050 | Weak |
| C-H stretch (aliphatic) | 2960 | Strong |
| C=N stretch | 1640 | Strong |
| C=C stretch (pyridine ring) | 1580 | Medium |
| C-O stretch | 1250 | Strong |
Electronic Absorption (UV-Vis) Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of organic compounds like this compound. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted transitions are often characterized as π → π* or n → π* transitions.
Specific computational predictions for the UV-Vis properties of this compound are not found in the available literature. The content presented here is based on general principles of computational chemistry.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to explore various reaction pathways, such as its hydrolysis or its role as a precursor in other chemical transformations. These studies would typically involve mapping the potential energy surface of the reaction, locating transition states, and calculating activation energies. Such computational investigations can provide a detailed, atomistic understanding of the reaction mechanism that may be difficult to obtain through experimental means alone.
To date, no specific computational studies on the reaction mechanisms of this compound have been published.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For "3-Pyridinecarboximidic acid, propyl ester," a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its proton and carbon framework.
The ¹H NMR spectrum would be expected to show distinct signals for the propyl group and the pyridine (B92270) ring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The propyl group would exhibit three signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom. The protons on the pyridine ring would appear in the aromatic region of the spectrum, with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atom and the carboximidate substituent.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Pyridine) | 8.5 - 8.7 | Doublet | ~2.0 |
| H-4 (Pyridine) | 7.8 - 8.0 | Doublet of Doublets | ~8.0, ~2.0 |
| H-5 (Pyridine) | 7.2 - 7.4 | Triplet | ~8.0 |
| H-6 (Pyridine) | 8.6 - 8.8 | Doublet | ~8.0 |
| O-CH₂-CH₂-CH₃ | 4.1 - 4.3 | Triplet | ~6.5 |
| O-CH₂-CH₂-CH₃ | 1.6 - 1.8 | Sextet | ~7.0 |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal. The carbon of the C=N group in the imidate function would be found at a characteristic downfield shift. The carbons of the pyridine ring would appear in the aromatic region, and the propyl group carbons would be observed in the aliphatic region.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (Imidate) | 160 - 165 |
| C-2 (Pyridine) | 148 - 152 |
| C-3 (Pyridine) | 130 - 135 |
| C-4 (Pyridine) | 135 - 140 |
| C-5 (Pyridine) | 122 - 125 |
| C-6 (Pyridine) | 147 - 151 |
| O-CH₂-CH₂-CH₃ | 65 - 70 |
| O-CH₂-CH₂-CH₃ | 20 - 25 |
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the adjacent methylene and methyl protons of the propyl group, and between neighboring protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH, CH₂, and CH₃ groups based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different parts of the molecule. For example, a correlation would be expected between the O-CH₂ protons of the propyl group and the imidate carbon (C=N), as well as with C-3 of the pyridine ring, confirming the connectivity of the ester and pyridine moieties through the imidate functional group.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the C=N bond of the imidate group, the C-O bond of the ester functionality, and the vibrations of the pyridine ring.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C=N (Imidate) | 1640 - 1680 | Stretch |
| C-O (Ester) | 1250 - 1350 | Stretch |
| C-H (sp³ Aliphatic) | 2850 - 3000 | Stretch |
| C-H (sp² Aromatic) | 3000 - 3100 | Stretch |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For "this compound" (Molecular Formula: C₉H₁₂N₂O), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (Nominal Mass) | Predicted m/z (HRMS - Monoisotopic) |
|---|---|---|
| [M]⁺ | 178 | 178.09496 |
| [M-C₃H₇]⁺ | 119 | 119.04019 |
The fragmentation pattern would likely involve the loss of the propyl group (C₃H₇) and other characteristic fragments of the pyridine and imidate structures.
X-ray Crystallography for Solid-State Structure Determination (if crystalline form obtained)
Should "this compound" be obtained in a crystalline form suitable for X-ray diffraction, this technique would provide the definitive solid-state structure. X-ray crystallography would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal information about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. This data serves as the ultimate confirmation of the molecular structure determined by spectroscopic methods.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, both gas and liquid chromatography serve critical roles in ensuring the quality of synthesized material and in optimizing reaction conditions.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and the presence of a propyl ester group, this compound is amenable to GC analysis, likely following derivatization to enhance volatility and thermal stability, a common practice for compounds with active hydrogen atoms like those in an imidic acid. lmaleidykla.ltnih.gov The method is particularly useful for assessing the purity of the final product and for monitoring the disappearance of volatile starting materials or the appearance of volatile byproducts during its synthesis. cdc.gov
A typical GC analysis would be performed on a system equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for a nitrogen-containing compound. cdc.gov A capillary column, such as a DB-5ms or HP-5ms (a non-polar column), would likely be employed, offering excellent resolution. thepharmajournal.comchromforum.org The analysis would involve a programmed temperature gradient to ensure the efficient elution of the compound and any potential impurities with varying boiling points. nih.gov For instance, the oven temperature might start at 100 °C and ramp up to 280 °C. thepharmajournal.com
In a hypothetical reaction mixture for the synthesis of this compound, GC could be used to separate the target compound from unreacted nicotinamide (B372718), propanol (B110389), and potential side-products. The retention times would be unique for each component, allowing for their identification and quantification.
Table 1: Hypothetical GC Data for Analysis of a Synthesis Mixture
| Compound | Retention Time (minutes) | Peak Area (%) |
|---|---|---|
| Propanol | 3.5 | 5 |
| Nicotinamide (derivatized) | 8.2 | 10 |
| This compound (derivatized) | 12.5 | 80 |
| Dimerization Byproduct | 15.8 | 5 |
This interactive table presents hypothetical data based on established GC principles for similar compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile or stable for GC analysis. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice, separating compounds based on their hydrophobicity. wikipedia.org
An RP-HPLC method would typically utilize a C18 stationary phase column, which is non-polar. shimadzu.comacs.org The mobile phase would consist of a mixture of a polar solvent, like water or an aqueous buffer, and a less polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). wikipedia.orghelixchrom.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of all components, from polar starting materials to the more non-polar product. sielc.comhelixchrom.com Detection is often achieved using a UV-Vis detector, as the pyridine ring in the molecule is a chromophore that absorbs UV light, typically around 250-260 nm. shimadzu.comhelixchrom.com
HPLC is invaluable for monitoring the progress of a reaction by taking small aliquots of the reaction mixture over time and analyzing the relative concentrations of reactants and products. researchgate.net It is also the primary method for determining the final purity of the isolated compound.
Table 2: Hypothetical HPLC Data for Purity Assessment
| Compound | Retention Time (minutes) | UV Absorbance (260 nm) | Purity (%) |
|---|---|---|---|
| Nicotinamide | 2.1 | 0.05 | 0.5 |
| Unidentified Polar Impurity | 3.4 | 0.02 | 0.2 |
| This compound | 9.8 | 1.25 | 99.2 |
| Non-polar Byproduct | 14.2 | 0.01 | 0.1 |
This interactive table presents hypothetical data based on established HPLC principles for pyridine derivatives. nih.govsielc.com
Electrochemical Characterization in Solution (e.g., Cyclic Voltammetry)
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound in solution. proquest.com It provides information about the potentials at which a molecule is oxidized or reduced and can offer insights into the stability of the resulting species and the kinetics of electron transfer. acs.org The pyridine nucleus is known to be electrochemically active and can undergo reduction. acs.orgchempedia.infoumich.eduuniv-lyon1.fr
For this compound, CV could be employed to investigate the reduction of the pyridine ring. The experiment would be conducted in a suitable aprotic solvent, such as acetonitrile or dimethylformamide, containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) to ensure conductivity. univ-lyon1.fr A standard three-electrode system would be used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire). univ-lyon1.fr
By scanning the potential to negative values, the reduction of the pyridine ring to a radical anion would be observed as a cathodic peak in the voltammogram. proquest.comumich.edu Reversing the scan direction might reveal a corresponding anodic peak if the radical anion is stable enough to be re-oxidized on the timescale of the experiment. acs.org The potential and shape of these peaks can be influenced by factors such as the solvent, scan rate, and the specific substituents on the pyridine ring. researchgate.netucl.ac.uk This technique can provide fundamental data on the electronic properties of the molecule. ucl.ac.uk
Table 3: Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Value |
|---|---|
| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF₆ |
| Working Electrode | Glassy Carbon |
| Scan Rate | 100 mV/s |
| Cathodic Peak Potential (Epc) | -1.95 V (vs. Ag/AgCl) |
| Anodic Peak Potential (Epa) | -1.87 V (vs. Ag/AgCl) |
| Redox Process | Quasi-reversible, one-electron reduction |
This interactive table presents hypothetical data based on the known electrochemical behavior of pyridine compounds. proquest.comuniv-lyon1.fr
Emerging Research Avenues and Future Perspectives
Development of More Sustainable Synthetic Routes
The synthesis of imidates and pyridine (B92270) derivatives is progressively moving towards greener and more sustainable practices. Future efforts to produce 3-Pyridinecarboximidic acid, propyl ester will likely focus on departing from traditional methods that may involve harsh reagents or produce significant waste streams.
Recent research highlights several sustainable strategies that could be adapted for its synthesis. A notable green protocol involves the use of heterogeneous Lewis acid catalysis with alumina (B75360) (Al₂O₃) to form N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. nih.gov This reaction proceeds through an α-iminonitrile intermediate, which is then transformed into the desired imidate in an alcoholic medium under ambient conditions. nih.gov Another approach emphasizes metal-free synthesis, such as the ultrasound-assisted C-H functionalization of ketones in water to produce related heterocyclic systems, which avoids metal catalysts and harsh bases. organic-chemistry.org The principles from iron-catalyzed multicomponent reactions for synthesizing pyrimidines from biomass-derived alkyl lactates also offer a template for sustainable, earth-abundant metal catalysis. rsc.org
| Parameter | Conventional Methods (e.g., Pinner Reaction) | Emerging Sustainable Alternatives |
|---|---|---|
| Catalyst | Often requires stoichiometric strong acids (e.g., HCl gas). | Heterogeneous catalysts (e.g., Al₂O₃), earth-abundant metals (e.g., Iron, Copper), or catalyst-free (e.g., ultrasound-assisted). nih.govorganic-chemistry.orgrsc.org |
| Solvents | Anhydrous organic solvents (e.g., ether, dioxane). | Greener solvents like water, ethanol (B145695), or solvent-free conditions (mechanochemistry). nih.govorganic-chemistry.org |
| Reagents | Nitriles and alcohols with strong acids. | Multicomponent reactions using readily available starting materials like aldehydes and amines. rsc.orgrsc.org |
| Energy Input | Often requires heating or cryogenic conditions. | Ambient temperature reactions, microwave irradiation, or ultrasound assistance to reduce energy consumption. nih.govorganic-chemistry.org |
| Atom Economy | Can be moderate due to the use of activating agents. | High atom economy, especially in multicomponent and cascade reactions. rsc.orgrsc.org |
Exploration of Novel Catalytic Applications
The structure of this compound suggests significant potential in catalysis, either as a ligand or as a catalyst precursor. The pyridine nitrogen atom provides a classic Lewis basic site for coordination to metal centers, a foundational principle in coordination chemistry and catalysis. wikipedia.org Research into pyridine imine-based metal complexes has explored their utility, although challenges in stability and reactivity remain. princeton.edu
Future work could focus on using this compound, as a bidentate or tridentate ligand, potentially involving the imidate nitrogen or oxygen in metal coordination. Such ligands could be instrumental in developing novel base metal catalysts for reactions traditionally reliant on precious metals. princeton.edu Furthermore, the broader class of imidazo[1,2-a]pyridines, which can be synthesized from related precursors, are known to be privileged structures in drug discovery and have been prepared using various metal-catalyzed reactions (e.g., with copper), indicating the amenability of the pyridine core to catalytic transformations. organic-chemistry.orgnih.govresearchgate.net
| Catalytic Area | Proposed Role of the Compound | Example Reaction Type |
|---|---|---|
| Cross-Coupling Reactions | As a ligand for transition metals (e.g., Pd, Ni, Cu). | Suzuki, Heck, or Sonogashira couplings. |
| Asymmetric Catalysis | As a chiral ligand precursor (if synthesized from chiral materials). | Enantioselective additions, reductions, or oxidations. |
| Photoredox Catalysis | As a redox-active ligand or photosensitizer. | Light-driven C-C and C-N bond formations. |
| Polymerization | As a ligand for polymerization catalysts or as a catalytic initiator. | Olefin polymerization or ring-opening polymerization. |
Integration into Advanced Organic Synthesis Strategies
Imidates are recognized as highly versatile functional groups in organic synthesis, capable of acting as either electrophiles or nucleophiles. nih.gov This duality allows them to serve as precursors to a wide array of other functionalities and heterocyclic systems. nih.govacs.org
Future research will likely exploit this compound, as a key building block. For instance, imidates can be readily converted into N-heterocycles like imidazolines and tetrahydropyrimidines. nih.gov A recent study demonstrated the facile conversion of N-(pyridin-2-yl)imidates into such heterocycles, which are important pharmacophores. nih.gov The compound could also serve as a precursor for the synthesis of amides, esters, and amidines under specific conditions. Furthermore, the pyridine core itself can be functionalized, making the compound a useful scaffold for building more complex molecules for applications in medicinal chemistry and materials science. nih.gov
Detailed Investigations into Reaction Mechanism Complexities
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and discovering new applications. For reactions involving this compound, future investigations will likely employ a combination of kinetic, spectroscopic, and computational methods.
Mechanistic studies on related systems, such as the reaction of pyridines with phenyl acetates, have utilized kinetic data, isotope effects, and Brønsted/Hammett parameters to distinguish between nucleophilic and general base catalysis pathways. rsc.org It is widely accepted that many reactions involving pyridines and imidates proceed through an addition-elimination mechanism via a tetrahedral or σ-adduct intermediate. wikipedia.org Future research could apply these techniques to the synthesis and transformations of this compound.
| Investigative Technique | Anticipated Insight for this compound |
|---|---|
| In-situ Spectroscopy (NMR, IR) | Direct observation of reaction intermediates, such as σ-adducts, and monitoring of reaction kinetics. wikipedia.org |
| Computational Chemistry (DFT) | Modeling of transition states, reaction energy profiles, and electronic structures to predict reactivity and regioselectivity. |
| Isotope Labeling Studies | Tracing the pathway of atoms (e.g., ¹³C, ¹⁵N, ²H) to definitively confirm bond-forming and bond-breaking steps. rsc.org |
| Kinetic Analysis | Determination of rate laws, reaction orders, and activation parameters (ΔH‡, ΔS‡) to elucidate the rate-determining step and the composition of the transition state. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
